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Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15144304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside

extracted from the flowers of Carthamus tinctorius L., is emerging as a promising candidate for

neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been

more extensively studied, recent research has illuminated the significant and comparable

neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion

(I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting

quantitative data, detailed experimental methodologies, and a visual representation of its

molecular mechanisms of action.

Quantitative Data Summary
The neuroprotective efficacy of Anhydrosafflor Yellow B has been quantified in several key

studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a

comparative overview of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of
Anhydrosafflor Yellow B on Primary Hippocampal
Neurons Subjected to Oxygen-Glucose
Deprivation/Reperfusion (OGD/R)
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Parameter Model
Treatment
Concentration
s (µM)

Key Findings Reference

Cell Viability

Primary rat

hippocampal

neurons

40, 60, 80

Dose-

dependently

increased cell

viability

compared to the

OGD/R group. At

80 µM, AHSYB

showed a more

remarkable

effect.[1]

[Fangma et al.,

2021][1][2][3]

LDH Release

Primary rat

hippocampal

neurons

40, 60, 80

Dose-

dependently

decreased the

release of lactate

dehydrogenase

(LDH), indicating

reduced cell

damage.

[Fangma et al.,

2021][1][2]

Apoptosis

Primary rat

hippocampal

neurons

Not specified in

abstract

Reduced

neuronal cell

apoptosis.[1][3]

[4]

[Fangma et al.,

2021][1][2][3]

Oxidative Stress

Primary rat

hippocampal

neurons

Not specified in

abstract

Depressed

oxidation

properties.[3][4]

[Fangma et al.,

2021][1][2][3]

Table 2: In Vivo Neuroprotective Effects of
Anhydrosafflor Yellow B in Rat Models of Cerebral
Ischemia
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Parameter Model
Dosages
(mg/kg)

Key Findings Reference

Neurological

Deficit Score
MCAO/R Rats 2, 4, 8

Dose-

dependently

decreased

neurological

deficit scores.[1]

[2]

[Fangma et al.,

2021][1][2]

Infarct Volume MCAO/R Rats 2, 4, 8

Effectively

reduced infarct

volume.[1][3][4]

[Fangma et al.,

2021][1][2][3]

Apoptosis MCAO/R Rats
Not specified in

abstract

Suppressed

apoptosis.[3][4]

[Fangma et al.,

2021][1][2][3]

Oxidative Stress MCAO/R Rats
Not specified in

abstract

Decreased the

oxidative stress

reaction.[3][4]

[Fangma et al.,

2021][1][2][3]

Neurological

Deficit Score

Permanent

MCAO Rats
1.75, 3.5, 7

Significantly

improved

neurological

deficit, with the

most significant

effect at 7 mg/kg.

[5]

[Song et al.,

2020][5]

Infarct Volume
Permanent

MCAO Rats
1.75, 3.5, 7

Dose-

dependently

reduced brain

infarct volume.[5]

[Song et al.,

2020][5]

Inflammation

Markers (IL-6,

TNF-α)

Permanent

MCAO Rats
1.75, 3.5, 7

Suppressed the

elevation of both

mRNA and

protein levels of

IL-6 and TNF-α.

[5]

[Song et al.,

2020][5]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections outline the key experimental protocols employed in the cited literature.

In Vitro Model: Oxygen-Glucose
Deprivation/Reperfusion (OGD/R) in Primary
Hippocampal Neurons

Cell Culture: Primary hippocampal neuronal cells are cultured for 7 days.[4]

OGD Insult: The culture medium is replaced with a glucose-free Earle's balanced salt

solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a

specified duration to induce oxygen-glucose deprivation.

Reperfusion: Following the OGD period, the glucose-free medium is replaced with the

original culture medium, and the cells are returned to a normoxic incubator for a period of

reoxygenation.

AHSYB Treatment: Anhydrosafflor yellow B is added to the culture medium at the time of

reperfusion at concentrations of 40, 60, and 80 µM.[1][2]

Assessment: Cell viability is assessed using assays such as MTT, and cell death is

quantified by measuring LDH release into the culture medium. Apoptosis is evaluated

through methods like Hoechst 33342 staining.[1]

In Vivo Model: Middle Cerebral Artery
Occlusion/Reperfusion (MCAO/R) in Rats

Animal Model: Sprague-Dawley rats (250-300 g) are utilized.[1]

MCAO Surgery: The middle cerebral artery is occluded to induce focal cerebral ischemia.

Reperfusion: After a defined period of occlusion, the suture is withdrawn to allow for

reperfusion of the ischemic brain tissue.
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AHSYB Administration: AHSYB is administered intravenously through the tail vein

immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]

Neurological Assessment: Neurological deficit scores are evaluated to assess functional

outcomes.

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-

triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Molecular Analysis: Brain tissues are collected for RT-PCR, Western blot, and

immunohistochemistry to analyze the expression of relevant proteins and genes in signaling

pathways.[1][3]

In Vivo Model: Permanent Middle Cerebral Artery
Occlusion (MCAO) in Rats

Animal Model: Rats are subjected to permanent MCAO to mimic acute permanent cerebral

ischemia.[5]

AHSYB Administration: Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are

administered to the rats.[5]

Outcome Measures: Neurological deficit scores and brain infarct volume are assessed 24

hours post-ischemia. Brain tissue is also analyzed for pathological changes using

Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via

ELISA and Western blot.[5]

Signaling Pathways and Mechanisms of Action
Anhydrosafflor yellow B exerts its neuroprotective effects through the modulation of multiple

signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.

SIRT1 Signaling Pathway
A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway

as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R

injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream
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targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-

gamma coactivator 1-alpha (PGC-1α).[1][2][3] This pathway is crucial for cellular stress

resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated,

while the anti-apoptotic protein Bcl-2 is upregulated.[1][3] The neuroprotective effects of

AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this

pathway.[1][2][3]
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Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.

Anti-inflammatory Pathway
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In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory

effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60)

and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear

factor-kappa B (NF-κB) p65 subunit.[5] Consequently, the production of pro-inflammatory

cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is diminished,

alleviating the inflammatory damage associated with ischemic brain injury.[5]
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Click to download full resolution via product page

Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Conclusion and Future Directions
Anhydrosafflor yellow B has demonstrated significant neuroprotective potential in preclinical

models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1

pathway and the inhibition of inflammatory responses, make it a compelling candidate for

further investigation. Future research should focus on elucidating the broader spectrum of its

molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other

models of neurodegenerative diseases. The comparable, and in some instances more potent,

effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable

component of Carthamus tinctorius for the development of novel neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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